Galα1-Gb3-N-Acetyl Propargyl Galα1-Gb3-N-Acetyl Propargyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212723
InChI:
SMILES:
Molecular Formula: C18H32O16
Molecular Weight:

Galα1-Gb3-N-Acetyl Propargyl

CAS No.:

Cat. No.: VC0212723

Molecular Formula: C18H32O16

Molecular Weight:

* For research use only. Not for human or veterinary use.

Galα1-Gb3-N-Acetyl Propargyl -

Specification

Molecular Formula C18H32O16

Introduction

Chemical Structure and Properties

Galα1-Gb3-N-Acetyl Propargyl is a complex carbohydrate compound with the molecular formula C18H32O16. It features a distinctive structural arrangement with galactose and N-acetyl groups linked in a specific configuration that forms part of the α-gal epitope. The compound's architecture consists of a galactose unit linked to a globotriaose (Gb3) moiety through an α(1→1) linkage, followed by an N-acetyl group and a terminal propargyl group (HC≡C-CH2-).

The propargyl group at the terminus serves as a key functional element, providing a reactive alkyne for further modifications, particularly in click chemistry applications. This feature significantly enhances the compound's versatility in bioconjugation reactions, making it valuable for research applications.

Table 1: Key Properties of Galα1-Gb3-N-Acetyl Propargyl

PropertyDescription
Product NameGalα1-Gb3-N-Acetyl Propargyl
Molecular FormulaC18H32O16
SynonymsGalα1-4Galα1-4Galβ1-4Glc-N-Acetyl-Propargyl
ClassificationGlycoside, Glycan, Carbohydrate antigen
Functional GroupsHydroxyl, N-acetyl, Propargyl
Research UseResearch purposes only; not for human or veterinary use

Biological Significance and Immunological Relevance

Galα1-Gb3-N-Acetyl Propargyl derives from the α-galactosyl epitope family, which has profound immunological importance. This epitope is synthesized by the enzyme α1,3-galactosyltransferase, found predominantly in non-primate mammals, lemurs, and New World monkeys. Interestingly, humans and Old World monkeys lack this epitope due to evolutionary changes in the relevant enzyme, which leads to the production of anti-Gal antibodies that recognize these carbohydrate structures as foreign.

The immunological properties of similar glycotopes have been extensively studied in the context of diseases such as Chagas disease. Research has shown that related compounds such as Galα(1,3)Galβ(1,4)GlcNAcα, when conjugated to carrier proteins like BSA, are recognized by purified anti-α-Gal antibodies from chronic Chagas disease patients approximately 230-fold more strongly than by anti-α-Gal antibodies from healthy individuals . This dramatic differential recognition highlights the potential of these compounds as biomarkers and therapeutic targets.

The terminal Galα moiety proves crucial for antibody recognition. Studies have demonstrated that underlying structures like Galβ(1,4)GlcNAcα or GlcNAcα alone are poorly recognized by antibodies, emphasizing the importance of the terminal galactose unit in the immunological response .

Synthesis and Production Methods

The synthesis of Galα1-Gb3-N-Acetyl Propargyl involves sophisticated carbohydrate chemistry techniques. Several approaches have been documented in the literature, typically involving:

  • Preparation of protected monosaccharide building blocks

  • Sequential glycosylation reactions to construct the oligosaccharide chain

  • Introduction of the N-acetyl group at strategic positions

  • Addition of the terminal propargyl group

  • Deprotection to yield the final compound

For related glycotopes, researchers have implemented synthesis strategies that include:

  • Utilization of tert-butylsilyl protected galactosyl donors to ensure stereoselective α-galactosylation

  • Employment of easily accessible monosaccharide building blocks

  • Incorporation of an allyl glycoside at the non-reducing end, enabling subsequent thiol functionalization

  • Conversion to a mercaptopropyl glycoside for protein conjugation

The presence of the propargyl group provides an alkyne handle for click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), which has been leveraged for conjugating similar glycan structures to various biomolecules and surfaces .

Applications in Research and Therapeutics

Galα1-Gb3-N-Acetyl Propargyl has multiple applications across research and potential therapeutic domains:

Multivalent Carbohydrate Recognition Studies

The compound serves as an important tool in studying carbohydrate-protein interactions, particularly in the context of multivalent recognition systems. Research on similar glycan structures has contributed significantly to our understanding of how carbohydrate epitopes interact with lectins and antibodies in multivalent arrangements .

Diagnostic Development

The unique recognition profile of Galα1-Gb3-N-Acetyl Propargyl and related compounds by disease-specific antibodies makes them valuable candidates for diagnostic tool development. In particular, the significant differential binding observed between antibodies from disease states versus healthy controls provides a strong foundation for diagnostic applications .

Vaccine Research and Development

When conjugated to appropriate carrier proteins, glycotopes similar to Galα1-Gb3-N-Acetyl Propargyl have demonstrated immunogenic properties in animal models. For instance, immunization of α1,3-galactosyltransferase-knockout mice with Galα(1,3)Galβ(1,4)GlcNAcα-BSA has produced antibody titers 40-fold higher compared to pre-immunization levels . This suggests potential applications in vaccine development.

Chemical Biology Applications

The propargyl functionality enables bioorthogonal chemistry applications, allowing researchers to use the compound in various labeling, imaging, and conjugation strategies in chemical biology research .

Chemical Reactions and Mechanisms

Galα1-Gb3-N-Acetyl Propargyl participates in several key chemical reactions:

  • Click Chemistry Reactions: The terminal propargyl group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules to form 1,4-disubstituted 1,2,3-triazoles. This reaction is highly specific and proceeds under mild conditions, making it ideal for bioconjugation applications .

  • Glycosylation Reactions: The compound can serve as a glycosyl donor or acceptor in various glycosylation reactions, depending on the specific protection/deprotection strategies employed .

  • Protein Conjugation: When derivatized with appropriate functional groups, the compound can be conjugated to carrier proteins like BSA through various chemistries, including thiol-maleimide coupling for the creation of neoglycoproteins .

The mechanism of action in biological systems primarily revolves around its role as an antigen. When introduced into a host lacking this epitope (such as humans), it elicits an immune response mediated by anti-Gal antibodies .

Research Findings and Comparative Analysis

Research on Galα1-Gb3-N-Acetyl Propargyl and related compounds has yielded several important findings:

Table 2: Comparative Recognition of Related Glycotopes by Antibodies

CompoundRecognition by ChD Patient AntibodiesRecognition by Healthy Individual AntibodiesDifferential Factor
Galα(1,3)Galβ(1,4)GlcNAcα-BSAVery HighVery Low~230-fold
Galβ(1,4)GlcNAcα-BSAMinimalMinimalNot significant
GlcNAcα-BSAMinimalMinimalNot significant
GlcNAcβ-BSAMinimalMinimalNot significant

This data demonstrates the critical importance of the terminal Galα residue for antibody recognition, with underlying structures showing minimal antibody reactivity .

In immunization studies with α1,3-galactosyltransferase-knockout mice, neoglycoproteins containing the Galα(1,3)Galβ(1,4)GlcNAcα glycotope elicited antibody responses 22-fold higher than pre-immunization levels, whereas control animals immunized with BSA alone showed minimal antibody reactivity .

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